5-Ethylquinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
83570-43-8 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h3-7H,2H2,1H3 |
InChI Key |
NIRFTVJZLBIWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Ethylquinoxaline
Classical and Established Synthetic Routes for Quinoxaline (B1680401) Derivatives
Classical methods for quinoxaline synthesis predominantly rely on the condensation of o-phenylenediamines with various carbonyl compounds. These approaches are robust, widely applicable, and often provide good to excellent yields.
Cyclocondensation Reactions of o-Phenylenediamines with α,β-Dicarbonyl Compounds
This is the most common and historically significant method for synthesizing quinoxalines sapub.orgarkat-usa.orgijpsjournal.comchim.itorientjchem.org. The reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (or its equivalent) to form the characteristic quinoxaline ring system.
For the synthesis of 5-Ethylquinoxaline, the starting materials would be 4-ethyl-1,2-diaminobenzene and a suitable α,β-dicarbonyl compound, such as glyoxal. The reaction proceeds via a double condensation, followed by dehydration, to yield the quinoxaline core.
Reaction Scheme (General):
Various conditions and catalysts can be employed to facilitate this transformation:
Catalysts: Mild acidic catalysts such as sulfuric acid (H₂SO₄), iodine (I₂), zinc triflate (Zn(OTf)₄), o-iodoxybenzoic acid (IBX), and various Lewis acids (e.g., CrCl₂, PbBr₂, CuSO₄) have been successfully used sapub.orgarkat-usa.orgijpsjournal.comchim.itorientjchem.orgencyclopedia.pubsemanticscholar.org. Heterogeneous catalysts like polymer-supported sulphanilic acid and alumina-supported heteropolyoxometalates also offer advantages in terms of recyclability and ease of separation researchgate.netnih.gov.
Solvents: Common solvents include ethanol (B145695), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetic acid, and even water, with some reactions proceeding efficiently under solvent-free conditions sapub.orgarkat-usa.orgijpsjournal.comchim.itorientjchem.orgencyclopedia.pubsemanticscholar.orgnih.gov.
Conditions: Reactions can be carried out at room temperature, under reflux, or with microwave irradiation, often leading to high yields (80-95%) and short reaction times sapub.orgarkat-usa.orgijpsjournal.comchim.itorientjchem.orgencyclopedia.pubsemanticscholar.orgnih.gov.
Table 2.1.1: Representative Conditions for Quinoxaline Synthesis via Cyclocondensation
| Reaction Type | Starting Materials (General) | Catalyst/Reagent | Solvent | Conditions | Typical Yield (%) |
| Condensation with α,β-Dicarbonyls | o-Phenylenediamine, α,β-Dicarbonyl Compound | Acid (H₂SO₄, I₂, Zn(OTf)₄, IBX), Lewis Acids | Ethanol, Acetonitrile, DMF, DMSO, Acetic Acid, Water | RT to Reflux, Microwave | 80-95 |
| Heterogeneous Catalysis | o-Phenylenediamine, α,β-Dicarbonyl Compound | Polymer-supported sulphanilic acid, Alumina-supported heteropolyoxometalates | Ethanol, Toluene | RT to Reflux | 85-92 |
| Reaction with α-Hydroxy Ketones | o-Phenylenediamine, α-Hydroxy Ketone | Acetic acid, Transition metals (Mn, Pd, Ru, Cu) | Acetic acid | Thermal or Microwave | Varies |
| Reaction with Aromatic Alkynes | o-Phenylenediamine, Aromatic Alkyne | Cu(OAc)₂ | Toluene | 70 °C, 8 h | 86 |
Intramolecular Cyclization Approaches
Intramolecular cyclization offers alternative pathways to quinoxaline scaffolds. These methods typically involve the formation of a key intermediate that undergoes spontaneous or catalyzed ring closure.
Electrochemical Methods: An electrochemical tandem oxidative azidation and intramolecular cyclization strategy has been developed, utilizing N-aryl enamines and TMSN₃. This metal-free approach avoids chemical oxidants and is considered environmentally friendly rsc.orgrsc.org.
Transition Metal-Free C–H Functionalization: Direct intramolecular cyclization through transition metal-free C–H functionalization has been employed to synthesize substituted quinoxalines acs.org.
Other Intramolecular Cyclizations: Methods involving the cyclization of ketenes generated from specific precursors, or electrophilic cyclization of alkynes with disulfides, have also been reported for forming fused quinoxaline systems nih.govnih.gov.
While direct application to this compound requires specific precursor design, these strategies highlight the versatility of intramolecular cyclization in constructing the quinoxaline core.
Ring Transformation Reactions
Ring transformation reactions involve converting one heterocyclic system into another. For quinoxalines, this can include the transformation of other aromatic or heterocyclic compounds into the quinoxaline framework. For instance, certain fused heterocyclic systems or precursors with appropriately positioned nitrogen and carbon atoms can undergo rearrangement or cyclization to yield quinoxalines sapub.orgresearchgate.net. While less common for simple substituted quinoxalines like this compound compared to cyclocondensation, these methods can be valuable for accessing complex or fused quinoxaline structures.
Advanced Catalytic Synthesis Approaches
Modern synthetic chemistry has introduced sophisticated catalytic methods that offer enhanced efficiency, selectivity, and sustainability in quinoxaline synthesis.
Transition Metal-Catalyzed Dehydrogenative Coupling Reactions
Dehydrogenative coupling reactions, often catalyzed by transition metals, represent a significant advancement in heterocyclic synthesis, including quinoxalines acs.orgfrontiersin.orgnih.govacs.orgrsc.orgresearchgate.netacs.org. These methods typically involve the coupling of o-phenylenediamines with vicinal diols or α-hydroxy ketones, releasing hydrogen gas (H₂) and water as the primary byproducts. This makes them atom-economical and environmentally benign.
Catalysts: Earth-abundant transition metals like manganese (Mn), nickel (Ni), cobalt (Co), and copper (Cu) are frequently employed as catalysts, often in conjunction with specific ligands acs.orgfrontiersin.orgnih.govacs.orgrsc.orgresearchgate.netacs.org. For example, manganese pincer complexes have shown high efficacy in catalyzing the dehydrogenative coupling of o-phenylenediamines with 1,2-diols to form quinoxalines acs.orgnih.govacs.org. Nickel catalysts have also been developed for similar transformations under aerobic conditions researchgate.netacs.org.
Substrates: The general reaction involves the condensation of an o-phenylenediamine with a 1,2-diol or α-hydroxy ketone. For this compound, 4-ethyl-1,2-diaminobenzene would be reacted with a suitable diol or hydroxy ketone.
Advantages: These methods often operate under mild conditions, are highly atom-economical, and generate minimal waste, aligning with green chemistry principles acs.orgnih.govacs.orgrsc.orgacs.org.
Table 2.2.1: Transition Metal-Catalyzed Dehydrogenative Coupling for Quinoxaline Synthesis
| Reaction Type | Starting Materials (General) | Catalyst System | Byproducts | Typical Yield (%) |
| Mn-Catalyzed Dehydrogenative Coupling | o-Phenylenediamines, 1,2-Diols | Mn pincer complexes | H₂, H₂O | High |
| Ni-Catalyzed Dehydrogenative Coupling | o-Phenylenediamines, 1,2-Diols/α-Hydroxy Ketones | Ni complexes (phosphine-free) | H₂, H₂O | 69-92 |
| Cooperative Metal Oxide-Bi(iii) Catalysis | Anilines, 2-aminoanilies with vicinal diols | Transition metal oxide–Bi(iii) cooperative catalysts | H₂, H₂O | 78-100 (Quinoxalines) |
| Fe-Catalyzed Acceptorless Dehydrogenative Coupling | (2-aminophenyl)methanol, Benzamide | Fe catalyst | H₂, H₂O | High |
Homogeneous Catalysis in Quinoxaline Formation
Homogeneous catalysis plays a crucial role in many advanced synthetic strategies for quinoxalines. This category often overlaps with transition metal-catalyzed methods but emphasizes the use of soluble metal complexes.
Catalysts: Homogeneous catalysts based on precious metals like rhodium (Rh) have been used for hydrogenation and hydrosilylation of quinoxalines, leading to tetrahydroquinoxalines dicp.ac.cn. More recently, homogeneous nickel catalysts have been developed for the direct synthesis of quinoxalines via dehydrogenative coupling of diamines and diols under aerobic conditions, offering mild reaction temperatures and high yields researchgate.netacs.org. Manganese-based homogeneous catalysts are also prominent in this area acs.orgnih.govacs.org.
Advantages: Homogeneous catalysts can offer high activity and selectivity, often allowing for milder reaction conditions and better control over the reaction pathway compared to heterogeneous counterparts. The ability to modify ligands on the metal center provides a route to fine-tune catalytic performance and achieve enantioselective synthesis if chiral ligands are employed dicp.ac.cn.
Compound List
this compound
Quinoxaline
Glyoxal
4-ethyl-1,2-diaminobenzene
o-Phenylenediamine
α,β-Dicarbonyl Compounds
1,2-Dicarbonyl Compounds
α-Hydroxy Ketones
α-Haloketones
1,2-Diols
Ethyl quinoxaline-2-carboxylate
Quinoxaline-2-carbohydrazide
5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine
N'-arylidene quinoxaline-2-carbohydrazides
3-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazole-2(3H)-one
2-oxopropionaldehyde
3,4-dihydroquinoxaline-2(1H)-one
Hexane-2,3,5-trione
6-chloro-1H-quinoxalin-2-one
5-chloro-2-nitro-phenylamine
2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide
N-(2-amino-4-chloro-phenyl)-2-chloro acetamide (B32628)
Ethyl 3-[(3,4,5-trimethoxyphenyl)amino]quinoxaline-2-carboxylate
5,6-Diethylbenzofuroxan
5-ethylbenzofuroxan
4-Ethylbenzofuroxan
2-Benzoyl-3-methyl-6-ethylquinoxaline 1,4-dioxide
3-Benzoyl-2-methyl-6-ethylquinoxaline 1,4-dioxide
2-methoxycarbonyl-3-(3-nitrophenyl)quinoxaline
Diethyl (R,R)-oxirane-2,3-dicarboxylate
1,2,3,4-Tetrahydroquinoxaline
5-Methyl-1,2,3,4-tetrahydroquinoxaline
8-Methyl-3,4-dihydro-1H-quinoxalin-2-one
6-Methyl-1,2,3,4-tetrahydroquinoxaline
2-Ethyl-1,2,3,4-tetrahydroquinoxaline
2-Ethylquinoxaline
Benzil
Acridine-based pincer complexes of manganese
Nickel catalysts
Cobalt catalysts
Manganese catalysts
Rhodium catalysts
Copper catalysts
Iron catalysts
N-Aryl enamines
TMSN₃
Disulfides
N-substituted PQTs
Schiff bases
Furoquinoxalines
Pyrimido[1,6-a]quinoxalines
Dibenzo[f,h]furazano[3,4-b]quinoxalines
sapub.orgarkat-usa.orgnih.govoxadiazolo[3,4-b]pyrazines
Azobenzenes
Quinolines
Anilines
2-aminoanilies
Vicinal diols
2-aminobenzyl alcohol
Primary amides
N-aryl enamines
2-alkynyl-3-pyrazine carbonyl derivatives
2-alkynyl-3-quinoxaline carbonyl derivative
Fischer carbene complexes
Dienophiles
Benzodiazapines
Benzofurazan-1-oxide
o-Quinone dioximes
Quinoxaline-N-oxides
Quinoxaline-2-carboxaldehyde
Quinoxaline-2-carboxylate
Thiourea
Ethyl-2-chloroquinoxaline-3-carboxylate
Thiazino[5,6-b]quinoxaline
D-glucose
Triostin-A
Levomycin
Actinomycin
Actinoleutin
Heterogeneous Catalysis for Quinoxaline Synthesis
Heterogeneous catalysis plays a crucial role in modern organic synthesis, offering advantages such as ease of separation from reaction mixtures and potential for recycling. For quinoxaline synthesis, various heterogeneous catalytic systems have been developed, typically involving the condensation of 1,2-diaminobenzene derivatives with 1,2-dicarbonyl compounds.
Transition metal-based heterogeneous catalysts, including those supported on solid materials like alumina (B75360) or nanoparticles, have demonstrated efficacy in promoting these cyclization reactions. For instance, alumina-supported heteropolyoxometalates have been employed, facilitating the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under mild conditions, often at room temperature, yielding quinoxaline derivatives with excellent yields nih.gov. Similarly, various metal oxides and zeolites, such as nano-sulfated zirconia, nano-structured ZnO, and nano-γ-alumina, have been utilized as heterogeneous catalysts for quinoxaline formation, with some systems demonstrating high activity and recyclability nih.gov. Manganese pincer complexes have also been reported for dehydrogenative coupling reactions to form quinoxaline derivatives, producing water and hydrogen gas as the sole byproducts, which is indicative of high atom economy acs.org. The development of magnetically recoverable and reusable nanocatalysts, such as Fe₃O₄@SiO₂@5-SA, further enhances the green credentials of these methods by simplifying catalyst recovery and reuse nih.gov. These catalytic systems are generally applicable to the synthesis of substituted quinoxalines, including this compound, by employing appropriately substituted starting materials.
Table 1: Representative Heterogeneous Catalysts in Quinoxaline Synthesis
| Catalyst System | Reaction Type | Typical Conditions | Yield Range | Reusability | Reference Snippet |
| Alumina-supported Heteropolyoxometalates | Condensation of diamines and dicarbonyls | Room temperature, Toluene solvent | Excellent | Recyclable, no mass loss detected | nih.gov |
| Nano-sulfated Zirconia | Quinoxaline synthesis | Not specified (effective activity demonstrated) | High | Up to 4 cycles | nih.gov |
| Fe₃O₄@APTES@MOF-199 (Nanocatalyst) | Quinoxaline synthesis | Not specified (demonstrated activity) | Not specified | Recoverable by magnet, reusable | nih.gov |
| Manganese Pincer Complexes | Dehydrogenative Coupling | 150 °C, 24-48 h | ~99% | Not specified | acs.org |
| Supported Metal Catalysts (e.g., Pd/C, Pt/C) | Various N-heterocycle syntheses (e.g., pyrazoles) | Varied (e.g., 125 °C, diglyme, 18 h for pyrroles) | Moderate to High | Recyclable (e.g., up to 5 runs for CuNPs/C) | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edumlsu.ac.insigmaaldrich.comacs.org. Applying these principles to the synthesis of this compound aims to create more sustainable and environmentally benign production methods.
Atom Economy Maximization
Solvent Selection and Waste Minimization Strategies
Solvents constitute a significant portion of the mass and environmental impact in chemical processes silicycle.comskpharmteco.com. Green chemistry advocates for the selection of safer, less toxic, and ideally renewable solvents. Water, ethanol, and other bio-based solvents are preferred alternatives to hazardous organic solvents silicycle.comnih.gov. Waste minimization strategies, often summarized by the "reduce, reuse, recycle" mantra, are paramount silicycle.comresearchgate.netbeeindia.gov.in. This includes optimizing reaction conditions to reduce solvent usage, developing efficient methods for solvent recovery and reuse, and minimizing the generation of byproducts at the source silicycle.comskpharmteco.comnih.gov. For this compound synthesis, this translates to exploring solvent-free conditions where feasible, or utilizing greener solvents that are easily recoverable and have a lower environmental footprint.
Development and Application of Reusable Catalytic Systems
The use of reusable catalytic systems, especially heterogeneous ones, aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste associated with catalyst disposal nih.govmdpi.commdpi.com. Catalysts that can be easily recovered (e.g., via filtration or magnetic separation) and reused for multiple reaction cycles without significant loss of activity are highly desirable nih.govnih.govmdpi.com. For quinoxaline synthesis, various supported metal catalysts and magnetic nanoparticles have been developed that can be recycled, contributing to more cost-effective and environmentally friendly processes nih.govnih.govmdpi.com.
Microwave and Ultrasound-Assisted Synthesis Protocols
Microwave and ultrasound irradiation techniques offer significant advantages in accelerating chemical reactions, often leading to shorter reaction times, improved yields, enhanced selectivity, and reduced energy consumption compared to conventional heating methods milestonesrl.commdpi.commdpi.comresearchgate.net. These methods can facilitate reactions under milder conditions and can be particularly effective for synthesizing heterocyclic compounds like quinoxalines nih.govmdpi.com. For example, ultrasound-assisted synthesis has been employed in the preparation of various benzoheterocycles nih.govmdpi.com, and microwave irradiation can rapidly promote cyclization reactions, potentially leading to more efficient routes for this compound.
Derivatization Reduction Strategies in Multi-Step Syntheses
Compound List:
this compound
1,2-Diaminobenzene (and derivatives)
1,2-Dicarbonyl compounds
Chemical Reactivity and Transformation Mechanisms of 5 Ethylquinoxaline
Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Ring System
Electrophilic aromatic substitution (SEAr) on the quinoxaline ring system predominantly occurs on the benzene (B151609) ring rather than the electron-deficient pyrazine (B50134) ring. The nitrogen atoms in the pyrazine ring withdraw electron density, rendering it less susceptible to attack by electrophiles. quora.com
The 5-ethyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect (+I). wikipedia.orgcognitoedu.org This increases the electron density at the positions ortho (position 6) and para (position 8) to the ethyl group, making them the preferred sites for electrophilic attack. The formation of the cationic intermediate (arenium ion or sigma complex) during electrophilic attack is stabilized when the positive charge can be delocalized onto the carbon bearing the electron-donating group. byjus.commasterorganicchemistry.comlibretexts.org Consequently, substitution at positions 6 and 8 is electronically favored over position 7. quora.com
Common electrophilic substitution reactions include nitration and halogenation. While specific studies on 5-ethylquinoxaline are limited, the principles of directing effects suggest the following outcomes:
Nitration: Reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is expected to yield a mixture of 5-ethyl-6-nitroquinoxaline and 5-ethyl-8-nitroquinoxaline.
Halogenation: Similarly, halogenation with reagents like Br2 in the presence of a Lewis acid catalyst would likely produce 5-ethyl-6-bromoquinoxaline and 5-ethyl-8-bromoquinoxaline.
The general mechanism proceeds in two steps: attack of the electrophile by the aromatic pi system to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
Nucleophilic Substitution Pathways
The pyrazine ring of quinoxaline is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C-2 and C-3 positions. udayton.edu Nucleophilic aromatic substitution (SNAr) is a primary pathway, especially if a good leaving group (like a halide) is present at these positions. wikipedia.org
For this compound itself, direct nucleophilic substitution of a hydrogen atom (Vicarious Nucleophilic Substitution, VNS) is possible but often requires potent nucleophiles. rsc.orgresearchgate.net For instance, reactions with certain carbanions can lead to substitution at the C-2 position. pleiades.online The presence of the 5-ethyl group on the benzene ring has a minimal electronic influence on the reactivity of the pyrazine ring toward nucleophiles.
A more common strategy involves the substitution of leaving groups on the quinoxaline core. For example, 2,3-dichloroquinoxaline (B139996) is a versatile precursor that readily undergoes SNAr reactions with various nucleophiles, including amines, alkoxides, and thiolates, to create disubstituted derivatives. udayton.edu While not specific to the 5-ethyl derivative, this highlights a key transformation pathway for the quinoxaline system. Studies on other substituted quinoxalines show that nucleophilic substitution reactions can proceed smoothly to yield di-substituted products, with factors like the nature of the substituent at the 2-position and the strength of the nucleophile influencing the outcome. nih.govnih.gov
Oxidation Reactions and Mechanisms
Oxidation of this compound can occur at two main sites: the ethyl side chain and the quinoxaline ring nitrogen atoms.
Side-Chain Oxidation: The ethyl group, being attached to an aromatic ring, has a reactive benzylic position (the carbon atom directly attached to the ring). This position is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7). orgoreview.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen. The ethyl group (-CH2CH3) fulfills this requirement. The reaction proceeds to convert the entire alkyl side chain into a carboxylic acid group, yielding 5-quinoxalylcarboxylic acid . libretexts.orgopenstax.org The mechanism is complex but is thought to involve radical intermediates formed by the abstraction of a benzylic hydrogen. libretexts.orgopenstax.orgcsbsju.edu
| Substrate | Oxidizing Agent | Product | Key Feature |
| Alkylbenzene (with benzylic H) | KMnO4 or K2Cr2O7 | Benzoic Acid | Oxidation of the entire alkyl side chain to a carboxyl group. orgoreview.comopenstax.org |
| This compound | KMnO4 or K2Cr2O7 | 5-Quinoxalylcarboxylic acid | Requires at least one benzylic hydrogen for the reaction to proceed. orgoreview.comlibretexts.org |
| tert-Butylbenzene | KMnO4 | No Reaction | No benzylic hydrogens are present. libretexts.orgopenstax.org |
N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form quinoxaline-N-oxides. This is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can significantly alter the reactivity of the quinoxaline ring, for example, by making it more susceptible to certain nucleophilic substitution reactions. researchgate.net
Reduction Reactions and Pathways (e.g., Catalytic Hydrogenation, Hydride Reductions)
Reduction of this compound primarily targets the electron-deficient pyrazine ring.
Catalytic Hydrogenation: This is a common method for reducing the heterocyclic portion of the quinoxaline system. Using catalysts like platinum, palladium, or rhodium under hydrogen pressure, the pyrazine ring can be selectively hydrogenated to yield 5-ethyl-1,2,3,4-tetrahydroquinoxaline . rsc.orgnih.govgatech.edu The reaction conditions, such as temperature, pressure, and choice of catalyst, can be tuned to control the extent of reduction. gatech.edu For example, iridium-catalyzed asymmetric hydrogenation has been developed to produce chiral tetrahydroquinoxalines with high enantioselectivity. rsc.orgnih.gov Further reduction of the benzene ring requires much harsher conditions.
Hydride Reductions: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing a wide range of functional groups. byjus.comnumberanalytics.commasterorganicchemistry.com In the context of quinoxalines, LiAlH4 can reduce the C=N double bonds of the pyrazine ring. wordpress.com Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and may also be used, though it is generally less reactive than LiAlH4. byjus.com Transfer hydrogenation, using hydrogen donors like ammonia (B1221849) borane (B79455) (H3N·BH3) with a cobalt catalyst, has been shown to selectively reduce quinolines to 1,2-dihydroquinolines, and in some cases, further to tetrahydroquinolines. nih.gov This methodology could potentially be applied to this compound for controlled reduction.
| Reagent/Catalyst | Product Type | Notes |
| H2 / Pt, Pd, or Rh | 1,2,3,4-Tetrahydroquinoxaline | Standard catalytic hydrogenation selectively reduces the pyrazine ring. gatech.edu |
| Ir-complexes / H2 | Chiral Tetrahydroquinoxaline | Allows for asymmetric synthesis. rsc.orgnih.gov |
| LiAlH4 | 1,2,3,4-Tetrahydroquinoxaline | A strong, non-selective reducing agent for the pyrazine ring. byjus.comwordpress.com |
| Co-catalyst / H3N·BH3 | 1,2-Dihydro- or 1,2,3,4-Tetrahydroquinoxaline | Transfer hydrogenation offers a pathway for partial or full reduction of the pyrazine ring. nih.gov |
Condensation and Cyclization Reactions Involving this compound Precursors
The most fundamental and widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgnih.gov To synthesize this compound, the required precursors would be 3-ethyl-1,2-phenylenediamine and glyoxal (or another 1,2-dicarbonyl compound).
The reaction mechanism involves the initial formation of a di-imine (Schiff base) intermediate through the condensation of the two amine groups with the two carbonyl groups. This is followed by an intramolecular cyclization and subsequent oxidation (often by air or another mild oxidant) to form the aromatic quinoxaline ring. nih.gov
Various catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of this reaction, including the use of mild acid catalysts, microwave irradiation, and green solvents like ethanol (B145695) or water. sapub.orgtsijournals.comtsijournals.comresearchgate.net Other synthetic routes to substituted quinoxalines involve the reaction of o-phenylenediamines with α-hydroxy ketones, α-haloketones, or the cyclization of other appropriately substituted precursors. sapub.orgnih.govacgpubs.org
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion allows for the modification of the this compound scaffold to produce a variety of derivatives. A key handle for such transformations is the ethyl group itself. For example, the oxidation of the ethyl group to a carboxylic acid, as discussed in section 3.3, provides a new functional group that can undergo further reactions. Another strategy involves the functionalization of the ethyl group at the benzylic position. For instance, studies on 3-ethylquinoxalin-2(1H)-one have shown that the ethyl group can be readily brominated at the α-position and subsequently substituted by various nucleophiles to introduce groups like thiocyanato, azido, or amino functionalities. researchgate.net
Acylation and Ester Modifications
Acylation: Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.orgyoutube.com For this compound, this reaction would occur on the activated benzene ring. Using an acyl chloride (R-COCl) or anhydride (B1165640) ((RCO)2O) with a Lewis acid catalyst like AlCl3, the acyl group would be directed to the ortho (position 6) and para (position 8) positions relative to the activating ethyl group. libretexts.org However, the basic nitrogen atoms in the quinoxaline ring can complex with the Lewis acid, potentially deactivating the ring and complicating the reaction. This often requires using a stoichiometric amount of the catalyst. organic-chemistry.org An alternative acylation can be performed on derivatives where the ethyl group has been modified. For example, if the ethyl group were oxidized to an amino group, acylation would readily occur on the nitrogen atom.
Ester Modifications: Ester derivatives of this compound can be prepared through several routes. If the ethyl group is oxidized to a carboxylic acid (5-quinoxalylcarboxylic acid), standard esterification methods (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst) can be used to form the corresponding esters. Additionally, if a hydroxyl group were introduced onto the ethyl side chain (e.g., via benzylic bromination followed by hydrolysis), that alcohol could be acylated with an acyl chloride or anhydride to form an ester. tsijournals.comtsijournals.com
Reactions with Organometallic Reagents
The quinoxaline ring system, an important scaffold in medicinal and materials chemistry, is susceptible to attack by organometallic reagents, leading to a variety of functionalized derivatives. The presence of the ethyl group at the 5-position can influence the regioselectivity and reactivity of these transformations through steric and electronic effects. This section explores the reactions of this compound with common classes of organometallic reagents, focusing on the mechanistic pathways and synthetic outcomes.
Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles and strong bases. saylor.orgfiveable.memasterorganicchemistry.commasterorganicchemistry.com Their reactivity with quinoxaline derivatives can be broadly categorized into two main pathways: nucleophilic addition to the C=N bonds of the pyrazine ring and cross-coupling reactions at a halogenated position. The specific pathway is dependent on the nature of the organometallic reagent, the presence of a leaving group on the quinoxaline core, and the reaction conditions.
Nucleophilic Addition of Grignard and Organolithium Reagents
Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallic compounds that typically engage in nucleophilic addition reactions with heterocycles like quinoxaline. fiveable.mewikipedia.orgyoutube.com The carbon atom bonded to the metal is highly polarized and behaves as a carbanion, readily attacking electrophilic centers. saylor.orgwikipedia.org In the context of this compound, the most likely sites for nucleophilic attack are the C-2 and C-3 positions of the pyrazine ring, which are electron-deficient due to the electronegativity of the adjacent nitrogen atoms.
The general mechanism for the addition of a Grignard or organolithium reagent to this compound would involve the nucleophilic attack of the R group on either C-2 or C-3, leading to the formation of a dihydroquinoxaline intermediate. Subsequent workup, typically with an acid, would protonate the resulting anion to yield the final, more stable, substituted dihydroquinoxaline. leah4sci.com The regioselectivity of this addition (attack at C-2 vs. C-3) can be influenced by the steric hindrance imposed by the ethyl group at the 5-position and the nature of the incoming nucleophile.
While specific studies on the direct addition of organometallic reagents to this compound are not extensively documented in the reviewed literature, the reaction of organolithium reagents with the parent quinoxaline and its derivatives is known. For instance, the addition of organolithium reagents to the imine bond of pyridine (B92270) and related nitrogen heterocycles is a well-established reaction. This suggests that this compound would undergo similar transformations.
Table 1: Hypothetical Reactions of this compound with Grignard and Organolithium Reagents
| Organometallic Reagent | Proposed Product(s) | Reaction Conditions | Putative Mechanism |
| Methylmagnesium bromide | 2-Methyl-5-ethyl-1,2-dihydroquinoxaline and/or 3-Methyl-5-ethyl-1,2-dihydroquinoxaline | Anhydrous ether or THF, followed by aqueous workup | Nucleophilic addition |
| n-Butyllithium | 2-Butyl-5-ethyl-1,2-dihydroquinoxaline and/or 3-Butyl-5-ethyl-1,2-dihydroquinoxaline | Anhydrous ether or hexane, low temperature, followed by aqueous workup | Nucleophilic addition |
| Phenyllithium | 2-Phenyl-5-ethyl-1,2-dihydroquinoxaline and/or 3-Phenyl-5-ethyl-1,2-dihydroquinoxaline | Anhydrous ether or hexane, low temperature, followed by aqueous workup | Nucleophilic addition |
Note: This table is based on the general reactivity of organometallic reagents with similar heterocyclic systems and is intended to be illustrative. Specific experimental validation for this compound is required.
Furthermore, the concept of directed ortho-metalation (DoM) could potentially be applied to this compound. uwindsor.cabaranlab.orgwikipedia.orgorganic-chemistry.org In DoM, a directing group on an aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The nitrogen atoms in the quinoxaline ring can act as directing groups. uwindsor.cabaranlab.org This would lead to lithiation at the C-6 or C-8 position of the this compound ring. Subsequent reaction with an electrophile would introduce a substituent at that position. The presence of the ethyl group at C-5 would likely sterically hinder lithiation at C-6, potentially favoring functionalization at the C-8 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.mefiveable.me These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. For this compound to participate in such reactions, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., chlorine, bromine) at one of the ring positions, most commonly at C-2 or C-3.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.me
Oxidative Addition: The palladium(0) catalyst reacts with the halo-5-ethylquinoxaline, inserting into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation: The organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Research has demonstrated the feasibility of palladium-catalyzed cross-coupling reactions on the quinoxaline scaffold. For instance, palladium-catalyzed cross-coupling of 2-chloroquinoxaline (B48734) N-oxides with arylboronic acids has been reported to proceed efficiently. This indicates that a hypothetical 2-chloro-5-ethylquinoxaline could undergo similar Suzuki-Miyaura coupling reactions to introduce various aryl or vinyl groups at the C-2 position.
Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions of 2-Halo-5-ethylquinoxaline
| This compound Derivative | Organometallic Reagent | Catalyst/Ligand | Product | Coupling Type |
| 2-Bromo-5-ethylquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ / Base | 5-Ethyl-2-phenylquinoxaline | Suzuki-Miyaura |
| 2-Chloro-5-ethylquinoxaline | Vinyltributyltin | Pd(PPh₃)₄ | 5-Ethyl-2-vinylquinoxaline | Stille |
| 2-Bromo-5-ethylquinoxaline | Phenylzinc chloride | Pd(dppf)Cl₂ | 5-Ethyl-2-phenylquinoxaline | Negishi |
Note: This table presents hypothetical examples based on established palladium-catalyzed cross-coupling methodologies applied to related heterocyclic systems. Specific reaction conditions would need to be optimized for this compound derivatives.
The electronic properties of the this compound ring and the nature of the organometallic reagent and catalyst system would be crucial in determining the success and efficiency of these transformations. The electron-withdrawing nature of the pyrazine ring can facilitate the oxidative addition step, making haloquinoxalines suitable substrates for cross-coupling reactions.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Molecular Determinants for Biological Interaction
The biological activity of a compound is intrinsically linked to its molecular structure. For quinoxaline (B1680401) derivatives, including those with an ethyl substituent, the nature, position, and orientation of various chemical groups on the core ring structure dictate the interaction with biological targets, thereby determining the compound's efficacy and affinity.
Influence of Substituent Effects on Binding Affinity and Efficacy
The substituents on the quinoxaline ring system play a pivotal role in modulating the biological activity of the molecule. Research into a series of quinoxaline-based ligands for the 5-HT₃A and 5-HT₃AB serotonin receptors has provided valuable insights into these effects. In these studies, an ethyl group at the R² position of the quinoxaline core was one of several substituents investigated, allowing for a direct comparison of its influence on receptor binding affinity.
It was observed that compounds bearing small alkyl substituents at the R² position, such as methyl and ethyl groups, exhibit similar high affinities at both the 5-HT₃A and 5-HT₃AB receptors. For instance, the compound with an ethyl substituent (referred to as compound 6 in the study) showed comparable affinity to the methyl-substituted analog. mdpi.comsemanticscholar.org This suggests that for this particular interaction, small, non-polar alkyl groups in this position are well-tolerated and contribute favorably to binding.
In contrast, altering the substituent to a halogen or a larger ether group at the same position can lead to significant changes in binding affinity and receptor subtype selectivity. For example, replacing the ethyl group with a chlorine atom resulted in a significant decrease in affinity for the 5-HT₃AB receptor, creating a compound with approximately 100-fold selectivity for the 5-HT₃A receptor. mdpi.comsemanticscholar.org Similarly, the incorporation of larger ether groups at this position led to a general decrease in affinity. mdpi.com This highlights that steric bulk and electronic properties of the substituent are critical determinants of molecular recognition. The electron-releasing nature of an ethyl group compared to the electron-withdrawing properties of a halogen can drastically alter the electronic distribution within the quinoxaline ring, affecting interactions with amino acid residues in the receptor's binding pocket.
In the context of anticancer activity, broader SAR studies on quinoxaline derivatives have shown that electron-releasing groups can be favorable for activity, although this is highly dependent on their position and the specific target. mdpi.com However, in some cases, other electron-releasing groups like methyl or larger alkyls were found to decrease activity compared to methoxy groups, indicating a complex interplay of steric, electronic, and hydrophobic factors. mdpi.com
| Compound Reference | R² Substituent | 5-HT₃A Receptor pKi | 5-HT₃AB Receptor pKi | Receptor Selectivity (AB vs A) |
|---|---|---|---|---|
| 6 | Ethyl | 8.13 | 8.51 | +2.4-fold |
| 26 | Methyl | 8.06 | 8.53 | +3.0-fold |
| VUF10166 | Chloro (Cl) | 8.83 | 6.80 | -107-fold |
| 14 | Bromo (Br) | 8.33 | 8.86 | +3.4-fold |
| 27 | Trifluoromethyl (CF₃) | 7.75 | 7.70 | -1.1-fold |
| 28 | Methoxy (OMe) | 8.16 | 8.17 | +1.0-fold |
Data sourced from Verheij et al., ChemMedChem (2013). mdpi.comsemanticscholar.org
Positional Isomerism and Stereochemical Impact on Activity
The spatial arrangement of atoms and functional groups within a molecule, defined by isomerism, is a fundamental factor in its biological activity. This includes both the position of substituents on a scaffold (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry).
Computational Approaches for SAR Analysis
To systematically explore the relationship between the chemical structure of quinoxaline derivatives and their biological activities, computational methods are indispensable. QSAR and pharmacophore modeling are powerful tools used to rationalize experimental findings and guide the design of new, more potent compounds.
Physicochemical Descriptor Selection and Calculation
QSAR modeling begins with the calculation of molecular descriptors, which are numerical values that quantify various physicochemical properties of a molecule. The selection of appropriate descriptors is a critical step, as they form the basis for the mathematical model that correlates a compound's structure with its biological activity. sapub.orgnih.gov For quinoxaline derivatives, a wide range of descriptors are typically calculated, falling into several categories:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule.
Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding electrostatic and orbital-controlled interactions. sapub.orgnih.gov
Steric/Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume and surface area.
Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a key descriptor in this category, representing the molecule's lipophilicity, which influences its ability to cross cell membranes. nih.gov
Thermodynamic Descriptors: Properties such as heat of formation and total energy can also be used.
In QSAR studies on quinoxaline derivatives for various biological targets, descriptors such as polar surface area (PSA), HOMO/LUMO energies, dipole moment, and LogP have been shown to be important for predicting activity. nih.govnih.gov
Development and Validation of Predictive QSAR Models
Once descriptors are calculated for a series of quinoxaline compounds with known biological activities, a mathematical model is developed to establish a correlation. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like k-Nearest Neighbor (kNN) and Partial Least Squares (PLS). sapub.orgnih.gov
The goal is to create an equation that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors. A generic QSAR model can be represented as:
Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)
A crucial part of this process is model validation, which ensures that the developed model is robust, stable, and has predictive power. mdpi.com Validation is performed through several methods:
Internal Validation: This is often done using a cross-validation technique, such as leave-one-out (LOO). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency and robustness. nih.govmdpi.com
External Validation: The dataset is split into a training set (used to build the model) and a test set (used to validate it). The model is built using only the training set data and is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the predictive r² (pred_r²) value, which measures the correlation between the predicted and actual activities for the test set. A high pred_r² value (typically > 0.6) indicates that the model can accurately predict the activity of external compounds. mdpi.com
QSAR models for quinoxaline derivatives targeting various diseases have been successfully developed and validated, demonstrating high correlation coefficients (r²) and cross-validated coefficients (q²), confirming their statistical significance and predictive capability. nih.gov
Pharmacophore Modeling and Ligand-Based Design
When the three-dimensional structure of the biological target is unknown, ligand-based design strategies are employed. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govmdpi.com
The process involves aligning a set of active molecules (like various active quinoxaline derivatives) and identifying the common chemical features responsible for their activity. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings
Hydrophobic Groups
Positive/Negative Ionizable Centers
For example, a pharmacophore model developed for quinoxaline-based Aldose Reductase 2 (ALR2) inhibitors identified a five-point hypothesis consisting of two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring (AADRR). nih.govmdpi.com This model provides a 3D template of the essential features. This pharmacophore can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophoric features. It also serves as a guide for the rational design of new derivatives by ensuring that proposed modifications retain these key interaction points, a process known as scaffold hopping or lead optimization.
Conformational Analysis and Flexibility in Molecular Recognition
Conformational analysis of alkyl-substituted aromatic systems indicates that the rotation around the single bond connecting the ethyl group to the quinoxaline ring is not entirely free. dtic.mil Instead, it is governed by a potential energy surface with distinct minima and maxima corresponding to staggered and eclipsed conformations, respectively. lumenlearning.comyoutube.com The staggered conformations are energetically more favorable as they minimize steric repulsion between the methyl group of the ethyl substituent and the atoms of the quinoxaline ring.
Theoretical studies on similar aromatic compounds have shown that the preferred conformation for an ethyl substituent is often one where the C-C bond of the ethyl group is perpendicular to the plane of the aromatic ring. dtic.mil This arrangement minimizes steric clashes and is considered the ground state conformation. Rotation away from this preferred dihedral angle requires energy to overcome the rotational barrier. The magnitude of this barrier is influenced by the electronic and steric nature of the substituent and the aromatic ring. nih.gov For ethyl groups on aromatic rings, these rotational barriers are typically in the range of 8-12 kcal/mol. nih.gov
The dynamic nature of the ethyl group allows 5-Ethylquinoxaline to adapt its shape to the binding pocket of a biological target. This conformational flexibility can be advantageous for molecular recognition, as it may allow the molecule to adopt an induced-fit conformation that maximizes favorable interactions with the receptor. The ability to explore different conformational states is a key aspect of the molecule's potential biological activity.
The following table summarizes the estimated energetic parameters associated with the conformational flexibility of the ethyl group in a generic ethyl-substituted aromatic system, which can be considered representative for this compound in the absence of specific experimental data.
| Conformational Parameter | Description | Estimated Energy Value (kcal/mol) |
| Rotational Barrier | The energy required to rotate the ethyl group from a staggered to an eclipsed conformation relative to the quinoxaline ring. | 8 - 12 nih.gov |
| Gauche Interaction | The steric strain energy associated with a gauche conformation of the ethyl group. | ~0.9 |
| Eclipsed Interaction (H | H) | |
| Eclipsed Interaction (CH₃ | H) |
Note: The energy values presented are generalized from studies on ethyl-substituted aromatic compounds and serve as an approximation for this compound.
In the context of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, the conformational preferences and flexibility of the 5-ethyl group would be important parameters to consider. Different conformations can expose different pharmacophoric features, influencing the binding affinity and selectivity of this compound towards its biological targets. Computational modeling techniques are often employed to explore the conformational space of such molecules and to predict the most likely binding poses within a receptor active site.
Computational Chemistry and Advanced Theoretical Investigations
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a cornerstone of computational chemistry, enabling the study of the time-dependent behavior of molecular systems. By integrating Newton's equations of motion for each atom in a system, MD simulations generate trajectories that capture the evolution of molecular structures and properties. This approach is particularly valuable for understanding the flexibility, stability, and interactions of small molecules like 5-Ethylquinoxaline within complex biological contexts. The simulations typically involve solvating the molecule or its complex with a biological target in a realistic environment (e.g., water, lipid bilayers) and then propagating the system's motion over nanoseconds to microseconds or longer.
Assessment of Ligand-Protein Complex Stability and Conformational Dynamics
A primary application of MD simulations in drug discovery and molecular biology is the assessment of the stability and conformational dynamics of ligand-protein complexes. When a molecule like this compound is hypothesized to interact with a protein target, MD simulations can provide critical information about the robustness of this interaction.
Key metrics derived from MD trajectories are used to quantify stability and dynamics:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of atomic positions of a protein or ligand from a reference structure (often the initial or average structure) over time. A low and stable RMSD value typically indicates a stable complex, while large fluctuations suggest instability or significant conformational changes.
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated per residue or per atom and quantifies the flexibility of different parts of the protein or ligand. High RMSF values highlight flexible regions, which can be important for understanding binding site dynamics or allosteric effects.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein residues throughout the simulation. The persistence and number of stable hydrogen bonds are indicators of binding strength and specificity.
Principal Component Analysis (PCA): PCA can be employed to identify the dominant collective motions within the protein-ligand complex. By reducing the dimensionality of the trajectory data, PCA can reveal essential conformational states and transitions that might be crucial for the molecule's function or interaction.
Given the absence of specific studies on this compound, a hypothetical data table illustrating the types of findings would appear as follows:
Illustrative Data Table 1: Protein-Ligand Complex Stability Metrics (Hypothetical)
| Metric | Average Value (e.g., over 100 ns) | Standard Deviation | Key Observations for this compound Interaction |
| Protein Backbone RMSD | 2.5 Å | 0.5 Å | Indicates moderate stability of the protein structure upon binding. |
| Ligand RMSD | 3.0 Å | 1.0 Å | Suggests some flexibility of this compound within the binding site. |
| Number of Hydrogen Bonds | 4 | 1 | Represents the average number of stable H-bonds formed between this compound and the protein. |
| Radius of Gyration (Rg) | 22.0 Å | 0.8 Å | Reflects the overall compactness of the protein-ligand complex. |
Simulation of this compound Behavior in Biological Environments
Beyond interactions with specific protein targets, MD simulations are also used to understand how a molecule behaves within its broader biological milieu. For a compound like this compound, this could involve simulating its behavior in aqueous solutions, within cell membranes, or in the presence of other biomolecules. Such simulations can reveal insights into:
Solvation and Hydration: Understanding how water molecules interact with this compound, including the formation of hydration shells, can influence its solubility and thermodynamic properties.
Conformational Ensemble: In solution, molecules are not static but exist as a dynamic ensemble of conformations. MD simulations can map out this ensemble, identifying the most probable shapes and their interconversion rates.
Diffusion and Mobility: Simulations can provide estimates of diffusion coefficients, indicating how freely this compound moves within a given environment.
Interactions with Membranes: If this compound is intended to interact with or pass through cell membranes, MD simulations in a lipid bilayer environment can elucidate its partitioning behavior, orientation, and any conformational changes induced by the membrane.
Metrics used to characterize behavior in biological environments include:
Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of a molecule that is accessible to solvent molecules, offering insights into its exposure and interaction potential.
Diffusion Coefficients: These are calculated from the mean squared displacement of the molecule over time and indicate its translational mobility.
A hypothetical data table for describing the behavior of this compound in a biological environment could look like this:
Illustrative Data Table 2: Behavior of this compound in a Biological Environment (Hypothetical)
| Property | Simulated Value (e.g., in water) | Units | Interpretation for this compound |
| Radius of Gyration (Rg) | 4.5 Å | Å | Indicates the average size and shape of the molecule in solution. |
| Diffusion Coefficient | 1.5 x 10⁻⁵ | cm²/s | Suggests moderate mobility in an aqueous environment. |
| Solvent Accessible Surface Area (SASA) | 180 Ų | Ų | Reflects the degree of molecular surface exposed to solvent. |
| Conformational Diversity Index | 0.8 | Dimensionless | A hypothetical metric indicating the range of sampled conformations. |
The provided outline requires in-depth information on:
Mechanistic Investigations of Molecular Interactions and Biological Activities:
Mechanistic Investigations of Molecular Interactions and Biological Activities
Cellular Mechanisms of Action (Applicable to quinoxalines with reported antimicrobial/anticancer activity):While quinoxaline (B1680401) derivatives are reported to possess antimicrobial and anticancer activitiesnih.govnih.govuomustansiriyah.edu.iqnih.govnumberanalytics.com, specific cellular mechanisms for 5-Ethylquinoxaline are not detailed in the retrieved results.
Interference with Cell Wall Biosynthesis:The mechanisms of cell wall biosynthesis inhibitors are describednih.govyoutube.com, but no specific research on this compound's interference with this process was identified.
Due to the strict requirement to focus solely on "this compound" and to provide thorough, informative, and scientifically accurate content for each specified section, the absence of direct research findings for this particular compound on the requested detailed mechanistic aspects prevents the generation of the article as per the instructions. Specifically, the lack of data precludes the creation of the required data tables and detailed research findings for these sections.
of this compound
This section explores the potential modulation of intracellular signaling pathways and molecular targets by this compound. Intracellular signaling pathways are complex networks of molecular interactions that cells use to communicate, process information, and respond to external stimuli. These pathways often involve cascades of protein phosphorylation, second messenger molecules (such as cyclic AMP, calcium ions, IP3, and DAG), and the activation or inhibition of transcription factors, ultimately regulating cellular processes like growth, differentiation, and survival slideshare.netnih.govpatnawomenscollege.innih.govlumenlearning.comscispace.comresearchgate.netgoogle.com.
Commonly studied signaling pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway, which are frequently implicated in various cellular functions and disease states mdpi.commdpi.comnih.gov. Molecular targets within these pathways can include kinases, phosphatases, receptors, and transcription factors that act as key regulators of gene expression and cellular responses scispace.commdpi.comnih.gov. While research has investigated the biological activities of various quinoxaline derivatives, including their interactions with cellular targets like DNA gyrase mdpi.com, specific research findings detailing the modulation of intracellular signaling pathways or the identification of specific molecular targets for This compound were not identified in the provided search results. Therefore, no data tables or detailed research findings specific to this compound's role in modulating intracellular signaling pathways can be presented.
Mechanistic Studies of Antioxidant Efficacy (if specific to this compound)
Antioxidants are compounds that protect cells from damage caused by reactive oxygen species (ROS) and other free radicals. Their mechanisms of action are diverse, typically involving direct scavenging of free radicals by donating an electron or hydrogen atom, chelation of metal ions that can catalyze radical formation, or inhibition of enzymes that generate ROS, such as NADPH oxidases and xanthine (B1682287) oxidase mdpi.comresearchgate.netresearchgate.netnih.govacademicjournals.org. Cellular antioxidant defense systems also include enzymatic components like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) mdpi.comnih.gov.
While quinoxaline derivatives have been explored for various biological activities, including some related to oxidative stress, specific studies detailing the antioxidant efficacy or the precise mechanisms of action for This compound were not found in the provided search results. Some research on quinoxaline 1,4-dioxide derivatives has indicated that they can be associated with the generation of ROS and oxidative stress, potentially contributing to their toxicity nih.gov. However, this does not directly address the potential antioxidant properties of this compound itself. Consequently, no data tables or detailed research findings specific to the antioxidant efficacy of this compound can be presented.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 5-Ethylquinoxaline, both ¹H NMR and ¹³C NMR would provide critical structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring and the protons of the ethyl substituent.
The aromatic protons, located on the quinoxaline core, would typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns would depend on their electronic environment and coupling to neighboring protons.
The ethyl group (-CH₂CH₃) would exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons, typically appearing around 2.5-3.5 ppm, due to spin-spin coupling with the adjacent methyl group. The methyl (-CH₃) protons would appear as a triplet, usually in the upfield region of 1.0-1.5 ppm, also due to coupling with the methylene protons.
The integration of these signals would correspond to the number of protons in each environment, confirming the presence and ratio of aromatic to aliphatic protons.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of the molecule.
The carbons of the quinoxaline ring are expected to resonate in the aromatic region, typically between 110 and 150 ppm.
The carbons of the ethyl group would appear at higher field: the methylene carbon (-CH₂) likely between 20-30 ppm, and the methyl carbon (-CH₃) between 10-20 ppm.
Proton-decoupled ¹³C NMR spectra would typically show singlets for each unique carbon environment, simplifying the interpretation.
Expected ¹H NMR Data for this compound:
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons | 7.0 - 9.0 | Multiplets |
| Methylene (-CH₂) | 2.5 - 3.5 | Quartet |
| Methyl (-CH₃) | 1.0 - 1.5 | Triplet |
Expected ¹³C NMR Data for this compound:
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| Methylene (-CH₂) | 20 - 30 |
| Methyl (-CH₃) | 10 - 20 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is vital for determining the molecular weight and providing insights into the molecule's structure through fragmentation patterns.
Molecular Ion: The molecular weight of this compound is 158.20 g/mol uomustansiriyah.edu.iq. Electron ionization (EI) mass spectrometry would typically yield a molecular ion peak ([M]⁺•) at m/z 158. The stability of the quinoxaline ring system often leads to a relatively intense molecular ion peak.
Fragmentation Pathways: The fragmentation pattern provides clues about the molecule's structural components. Expected fragmentations for this compound include:
Loss of the ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z 129 ([M - 29]⁺•), corresponding to the quinoxaline core.
Loss of a methyl radical (•CH₃): This would yield a fragment ion at m/z 143 ([M - 15]⁺•).
Fragmentation of the ethyl group: Further fragmentation within the ethyl chain is possible, such as the loss of CH₃ from the ethyl group.
Ring fragmentation: The quinoxaline ring itself can undergo fragmentation, producing characteristic ions related to the heterocyclic system.
Expected Mass Spectrometry Data for this compound:
| Ion Type | Expected m/z | Description |
| Molecular Ion | 158 | [M]⁺• (Molecular weight of this compound) |
| Fragment Ion | 129 | Loss of ethyl radical ([M - 29]⁺•) |
| Fragment Ion | 143 | Loss of methyl radical ([M - 15]⁺•) |
| Fragment Ion | 29 | Ethyl cation ([CH₃CH₂]⁺) |
| Fragment Ion | 15 | Methyl cation ([CH₃]⁺) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid chemicalbook.comlibretexts.orgsphinxsai.com. For this compound, this technique would provide:
Precise Atomic Coordinates: Establishing the exact positions of all atoms in the crystal lattice.
Bond Lengths and Angles: Accurate measurements of bond lengths and angles within the molecule, confirming the geometry of the quinoxaline ring and the ethyl substituent.
Conformational Analysis: Revealing the preferred conformation of the ethyl group and its orientation relative to the quinoxaline ring.
Molecular Packing and Interactions: Information on how molecules are arranged in the crystal lattice, including intermolecular forces such as π-π stacking between aromatic rings or C-H···N interactions.
While specific crystallographic data for this compound was not found, similar quinoxaline derivatives have been studied, revealing planar quinoxaline cores and flexible alkyl side chains researchgate.netrcsb.org. The crystal structure would be determined by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, allowing for the calculation of electron density maps from which the atomic structure is built and refined chemicalbook.comsphinxsai.com.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe molecular vibrations, offering insights into the functional groups present and the nature of intermolecular interactions.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups based on their characteristic absorption frequencies researchgate.netrsc.orgnih.govlibretexts.org. For this compound, key expected absorptions include:
C-H stretching (aromatic): Peaks typically observed in the 3000-3100 cm⁻¹ region researchgate.netrsc.orglibretexts.org.
C-H stretching (aliphatic, ethyl group): Peaks in the 2850-2960 cm⁻¹ range, characteristic of sp³ hybridized carbons rsc.orglibretexts.org.
C=N and C=C stretching (quinoxaline ring): Bands in the 1500-1650 cm⁻¹ region, indicative of the aromatic and imine functionalities within the quinoxaline system researchgate.netnih.govlibretexts.org.
C-H bending (aliphatic): Methyl (-CH₃) bending modes around 1375 cm⁻¹, and methylene (-CH₂) bending modes around 1465 cm⁻¹ rsc.org.
Aromatic ring vibrations: Multiple bands in the 1600-1400 cm⁻¹ range, associated with C-C stretching within the aromatic system researchgate.netlibretexts.org.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, also provides vibrational information and is particularly sensitive to molecular symmetry and changes in polarizability chemicalbook.comwpmucdn.com. The Raman spectrum of this compound would be expected to show similar characteristic vibrational modes as IR, including C-H, C=N, and C=C stretching and bending vibrations. Differences in peak intensities between IR and Raman spectra can arise from varying selection rules related to dipole moment changes (IR) versus polarizability changes (Raman) chemicalbook.comamericanpharmaceuticalreview.com.
Expected IR Vibrational Frequencies for this compound:
| Functional Group/Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Quinoxaline Ring | C=N / C=C Stretching | 1500 - 1650 | Medium |
| Aromatic Ring | C-C Stretching | 1400 - 1600 | Medium |
| Methyl (-CH₃) | Bending | ~1375 | Medium |
| Methylene (-CH₂) | Bending | ~1465 | Medium |
Biosynthetic Pathways and Metabolic Transformations of Quinoxaline Scaffolds
Putative Natural Occurrence and Biosynthetic Routes (if identified for quinoxalines)
Quinoxaline (B1680401) derivatives are predominantly synthetic in origin, with natural occurrences being relatively rare. nih.gov The core quinoxaline structure is a key component of some natural antibiotics, such as echinomycin (B1671085), quinomycin A, and triostins, which are known to exhibit activity against Gram-positive bacteria and certain tumors. nih.gov
While direct evidence for the natural occurrence of 5-Ethylquinoxaline is not documented, other simple alkylated quinoxalines have been identified in natural sources. For instance, 5-methylquinoxaline has been reported as a constituent of Coffea arabica (coffee). nih.gov The presence of such analogs suggests that biosynthetic pathways for simple alkylquinoxalines might exist, although they have not been elucidated. Generally, N-heterocyclic compounds in nature can be synthesized through various enzymatic pathways, often involving the condensation of amino acids or their derivatives with other metabolic intermediates. However, specific biosynthetic routes leading to the quinoxaline scaffold in natural organisms remain largely uncharacterized. The vast majority of quinoxaline derivatives used in research and industry are produced through chemical synthesis. nih.gov
In vivo Metabolic Pathways and Biotransformation Mechanisms of Quinoxaline Derivatives
The in vivo metabolism of specific quinoxaline derivatives, particularly those used as veterinary drugs, has been a subject of investigation. While data for this compound is not available, studies on other quinoxaline compounds provide insight into the likely metabolic fate of this class of molecules.
The biotransformation of quinoxaline derivatives often involves enzymatic reactions common to the metabolism of xenobiotics. For a class of synthetic antimicrobial agents known as Quinoxaline 1,4-di-N-oxides (QdNOs), the primary metabolic pathway involves the reduction of the N-oxide groups. nih.gov This reduction can be catalyzed by enzymes such as NADPH-dependent monooxygenases (cytochrome P450 system), leading to the formation of reactive intermediates and various metabolites. nih.govmdpi.com
For a compound like this compound, which lacks the N-oxide groups, metabolic modifications would likely target the ethyl group and the aromatic rings. Common enzymatic modifications for such structures include:
Oxidation: The ethyl side chain is a probable site for oxidation, catalyzed by cytochrome P450 enzymes. This could lead to the formation of hydroxylated intermediates (e.g., 1-(quinoxalin-5-yl)ethan-1-ol), which could be further oxidized to a ketone or carboxylic acid. The aromatic rings of the quinoxaline scaffold can also undergo hydroxylation.
Conjugation (Phase II Metabolism): Following initial oxidative modifications (Phase I), the resulting metabolites often undergo conjugation reactions to increase their water solubility and facilitate excretion. youtube.com These reactions involve the attachment of endogenous molecules. While specific conjugation pathways for this compound have not been studied, general Phase II reactions for xenobiotics include:
Glucuronidation: The addition of glucuronic acid to hydroxyl groups.
Sulfation: The addition of a sulfate group. youtube.com
Methylation: The addition of a methyl group, although less common for increasing solubility. youtube.com
Acetylation: The addition of an acetyl group, particularly to amino groups. youtube.com
Amino Acid Conjugation: Conjugation with amino acids like glycine. youtube.com
The identification of metabolites is crucial for understanding the biotransformation and potential toxicity of quinoxaline derivatives. Studies on various quinoxaline-based drugs used in veterinary medicine have identified numerous metabolites in different animal species. For example, extensive metabolic studies have been conducted on Carbadox, Mequindox, and Olaquindox, revealing a large number of metabolites primarily resulting from the reduction of the N-oxide functional groups and subsequent modifications. nih.gov Desoxyquinoxalines have been identified as major and toxicologically significant metabolites of these drugs. nih.govresearchgate.net
The characterization of these metabolites typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures. nih.gov
The table below summarizes the number of metabolites identified for several Quinoxaline 1,4-di-N-oxide drugs, illustrating the complexity of their biotransformation.
| Parent Compound | Number of Identified Metabolites | Key Metabolic Reaction |
| Carbadox | 8 | N→O reduction |
| Cyadox | 34 | N→O reduction |
| Mequindox | 33 | N→O reduction |
| Olaquindox | 35 | N→O reduction |
| Quinocetone | 56 | N→O reduction |
| Data sourced from a review on the metabolism of Quinoxaline 1,4-di-N-oxides. nih.gov |
For this compound, a hypothetical metabolic pathway would likely involve the formation of hydroxylated and subsequently conjugated metabolites. The identification and characterization of these potential metabolites would require dedicated in vivo or in vitro studies using liver microsomes or other metabolic systems.
Applications in Chemical Sciences and Technology
Role as Advanced Synthetic Intermediates in Organic Synthesis
5-Ethylquinoxaline serves as a valuable building block in the synthesis of more complex heterocyclic systems. Its strategic placement of the ethyl group at the 5-position influences its reactivity and provides a handle for further molecular elaboration. The quinoxaline (B1680401) core itself is typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov The synthesis of quinoxaline derivatives can be achieved through various modern and green methodologies, including the use of recyclable catalysts and one-pot syntheses, which offer advantages such as shorter reaction times and milder conditions. generis-publishing.com
One notable example of a related compound, 5-ethylbenzofuroxan, has been utilized as a precursor in the synthesis of quinoxaline 1,4-dioxides. This reaction proceeds by condensation with β-keto esters or 1,3-diketones on a silica (B1680970) gel catalyst. For instance, the reaction of 5-ethylbenzofuroxan with benzoylacetone (B1666692) yields a mixture of 2-benzoyl-3-methyl-6-ethylquinoxaline 1,4-dioxide and 3-benzoyl-2-methyl-6-ethylquinoxaline 1,4-dioxide.
The general reactivity of the quinoxaline ring system, characterized by its electron-deficient nature, makes it susceptible to nucleophilic attack, particularly at the pyrazine (B50134) ring. This reactivity allows for the introduction of various functional groups, thereby enabling the construction of a diverse library of derivatives. The synthesis of new heterocyclic compounds containing hydroquinoline fragments, for example, highlights the utility of such scaffolds in generating molecules with potential pharmaceutical applications. nih.gov While direct examples of this compound in complex multi-step syntheses are not extensively documented in readily available literature, its structural analogy to other substituted quinoxalines, such as 5-methylquinoxaline, suggests its potential as a precursor for a range of functionalized molecules. researchgate.net The synthesis of heterocyclic compounds often involves building blocks that can undergo cyclization reactions, and this compound provides a stable aromatic core onto which various side chains and ring systems can be appended. jmchemsci.com
Catalytic Applications in Chemical Transformations
The application of quinoxaline derivatives in catalysis is an expanding area of research, primarily focusing on their use as ligands for transition metal complexes. These complexes can exhibit significant catalytic activity in a variety of organic transformations. While specific studies detailing the catalytic use of this compound itself are limited, the broader class of quinoxaline-containing ligands provides a strong indication of its potential in this field.
Transition metal complexes featuring main group elements and metalloids as supporting ligands have demonstrated unique catalytic properties. rsc.org The electronic and steric environment provided by these ligands can influence the reactivity and stability of the metal center, leading to enhanced catalytic activity and selectivity. nih.gov Quinoxaline derivatives, with their nitrogen atoms capable of coordinating to metal centers, can act as effective ligands in such catalytic systems. srjis.com For instance, transition metal complexes with ligands derived from quinoxaline have been employed as catalysts in various reactions. researchgate.netresearchgate.net
Research has shown that the catalytic activity of these complexes is influenced by the nature of the ligand and the metal ion. For example, coordinatively unsaturated manganese(II), iron(III), and copper(II) complexes of a tridentate Schiff base ligand derived from quinoxaline-2-carboxaldehyde have been found to be active catalysts for phenol (B47542) hydroxylation. The copper(II) complex, in particular, showed the highest conversion, with catechol as the major product. This suggests that the electronic properties of the quinoxaline ring can be fine-tuned by substituents, such as an ethyl group at the 5-position, to modulate the catalytic activity of the resulting metal complex.
Furthermore, the development of sustainable catalytic systems is a major focus in modern chemistry. Redox-active ligands, which can participate in electron transfer processes, are of particular interest for developing catalysts based on earth-abundant first-row transition metals. The quinoxaline framework can be incorporated into such redox-active ligand designs, opening up possibilities for its derivatives, including this compound, to be used in green catalytic applications.
Exploration in Functional Materials Science
The unique electronic properties of the quinoxaline ring system have led to its exploration in the development of functional organic materials. Quinoxaline derivatives are recognized for their electron-deficient nature, making them suitable components for various electronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netfrontiersin.orgnih.gov
In the realm of OFETs, quinoxaline-based materials have been investigated as n-type semiconductors. A novel donor-acceptor polymer, PQ1, was synthesized using a palladium-catalyzed Stille coupling reaction between a thiophene-substituted quinoxaline (as the electron-deficient unit) and indacenodithiophene (as the electron-rich unit). This polymer exhibited p-type semiconductor properties with a respectable hole mobility. frontiersin.orgnih.gov The incorporation of the quinoxaline moiety contributes to a strong intramolecular charge transfer effect, which is beneficial for charge transport. frontiersin.orgnih.gov
Furthermore, ester-functionalized quinoxaline polymers have been synthesized for applications in organic solar cells. These polymers, due to the electron-withdrawing nature of the ester group and the quinoxaline core, possess low-lying HOMO energy levels and relatively small optical bandgaps, which are desirable properties for photovoltaic materials. researchgate.net Although these studies did not specifically use this compound, they demonstrate the principle that substituents on the quinoxaline ring can be used to tune the material's electronic and physical properties. The ethyl group at the 5-position of the quinoxaline ring could influence the solubility and morphology of polymers, which are critical factors for device performance.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning for 5-Ethylquinoxaline Design and Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives nih.govoncodesign-services.commodernvivo.commednexus.orgresearchgate.netsciencescholar.usmdpi.com. AI/ML algorithms can analyze vast datasets to predict molecular properties, optimize synthesis routes, and identify potential biological targets with unprecedented speed and accuracy nih.govoncodesign-services.commodernvivo.commednexus.orgresearchgate.netsciencescholar.usmdpi.comengineering.org.cn. For this compound, this could involve:
The integration of AI and ML promises to significantly reduce the time and cost associated with drug discovery and materials science, making the process more efficient and precise nih.govoncodesign-services.commodernvivo.commednexus.orgresearchgate.netsciencescholar.usmdpi.com.
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of quinoxaline derivatives is an active area of research, with a continuous drive towards developing more efficient, sustainable, and environmentally friendly methodologies mdpi.combenthamdirect.comresearchgate.netresearchgate.netijsetpub.comresearchgate.netmdpi.com. For this compound, future research will likely focus on:
These advancements aim to make the synthesis of this compound and its derivatives more accessible, cost-effective, and environmentally sustainable.
Exploration of Undiscovered Molecular Targets and Mechanistic Pathways
While quinoxaline derivatives are known for their diverse biological activities, a deeper understanding of their precise molecular targets and underlying mechanistic pathways is crucial for further development oncodesign-services.combenthamdirect.comacs.orgnih.govresearchgate.netresearchgate.netconicet.gov.ar. Future research will focus on:
Understanding these aspects will be key to rationally designing next-generation therapeutics and functional materials based on the this compound structure.
Advancements in Integrated Spectroscopic and Computational Approaches for Comprehensive Analysis
The accurate characterization and in-depth understanding of this compound and its derivatives will be significantly enhanced by the integration of advanced spectroscopic and computational techniques mdpi.combohrium.comresearchgate.netarxiv.orgmit.eduicho2023.chchemrxiv.org. Future research will leverage these tools for:
These integrated approaches will provide deeper insights into the behavior of this compound, facilitating more informed design and development strategies.
Compound List:
Q & A
Q. What are the recommended synthetic routes for 5-Ethylquinoxaline, and how can experimental reproducibility be ensured?
Methodological Answer: this compound can be synthesized via condensation of 1,2-diamines with α-keto esters or via alkylation of quinoxaline precursors. Key steps include:
- Route 1: Reacting 1,2-phenylenediamine with ethyl pyruvate under reflux in acetic acid, followed by purification via column chromatography .
- Route 2: Ethylation of quinoxaline using ethyl halides in the presence of a palladium catalyst under inert conditions .
To ensure reproducibility: - Document reagent purity (e.g., ≥98% by HPLC), solvent drying methods, and reaction monitoring (TLC or GC-MS).
- Provide detailed spectral data (¹H/¹³C NMR, HRMS) and melting points in the experimental section .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use deuterated solvents (e.g., CDCl₃) to confirm structure via ¹H NMR (quinoxaline protons at δ 8.5–9.0 ppm) and ¹³C NMR (ethyl group at δ 15–25 ppm) .
- Mass Spectrometry: HRMS (ESI+) should match the molecular ion [M+H]⁺ for C₁₀H₁₀N₂ (calc. 159.0922).
- HPLC: Assess purity using a C18 column (MeCN:H₂O = 70:30, UV detection at 254 nm) .
Q. How can researchers evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Testing: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values with ±SEM .
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can computational tools aid in optimizing the synthesis and activity of this compound derivatives?
Methodological Answer:
- Retrosynthesis Planning: Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible routes and reaction yields .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, validating with MD simulations .
- DFT Calculations: Analyze electronic properties (HOMO/LUMO) to correlate with reactivity or bioactivity .
Q. How should researchers address contradictions in reported biological data for quinoxaline derivatives?
Methodological Answer:
- Systematic Review: Follow PRISMA guidelines to aggregate and critique literature, identifying variables like assay conditions or cell lines that may explain discrepancies .
- Meta-Analysis: Use statistical tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity (I² statistic) .
- Experimental Replication: Repeat key studies under standardized conditions (e.g., ATCC cell lines, uniform dosing) .
Q. What strategies improve the yield and selectivity of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Optimization: Screen Pd/C, Ni, or Cu catalysts for alkylation steps; track turnover frequency (TOF) .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in condensation reactions .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization .
Data Presentation and Analysis
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Condensation | Ethyl pyruvate, AcOH, reflux | 65 | 99.5 | |
| Alkylation | EtBr, Pd/C, DMF, 80°C | 78 | 98.8 | |
| Microwave-assisted | EtI, K₂CO₃, DMSO, 100 W | 85 | 99.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
